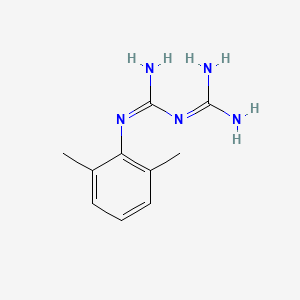

1-(2,6-Xylyl)biguanide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(diaminomethylidene)-2-(2,6-dimethylphenyl)guanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5/c1-6-4-3-5-7(2)8(6)14-10(13)15-9(11)12/h3-5H,1-2H3,(H6,11,12,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPDCRAOWFOIELP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N=C(N)N=C(N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90951810 |

Source

|

| Record name | N-(2,6-Dimethylphenyl)triimidodicarbonic diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90951810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29213-16-9 |

Source

|

| Record name | N-(2,6-Dimethylphenyl)imidodicarbonimidic diamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29213-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,6-Xylyl)biguanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029213169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,6-Dimethylphenyl)triimidodicarbonic diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90951810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,6-xylyl)biguanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.999 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic analysis of 1-(2,6-Xylyl)biguanide (NMR, IR, Mass Spec)

Technical Whitepaper: Spectroscopic Characterization of 1-(2,6-Xylyl)biguanide

Executive Summary

This compound (CAS: 27613-29-6 for HCl salt analog context), often encountered as a key intermediate in the synthesis of local anesthetics (e.g., Lidocaine derivatives) or as a structural analog to antidiabetic biguanides (Metformin), presents unique analytical challenges. Its characterization is complicated by prototropic tautomerism , high polarity, and the presence of a bulky electron-rich aromatic system.

This guide provides a definitive spectroscopic atlas for researchers. Unlike standard database entries, this document correlates spectral features with molecular dynamics, offering a self-validating protocol for structural confirmation.

Structural Dynamics & Tautomerism

Before analyzing spectra, one must understand the analyte's behavior in solution. This compound exists in equilibrium between multiple tautomeric forms. In the solid state (often as a hydrochloride salt), it stabilizes in a protonated biguanidium form.

Impact on Spectroscopy:

-

NMR: Rapid proton exchange causes N-H signals to broaden or disappear if the solvent is not anhydrous (e.g., DMSO-d6 is required).

-

IR: The C=N stretch is delocalized, appearing as a broad, strong doublet rather than a sharp single peak.

Mass Spectrometry (MS): The Molecular Fingerprint

Mass spectrometry provides the primary confirmation of molecular weight and structural connectivity. Due to the high basicity of the biguanide group, Electrospray Ionization (ESI) in positive mode is the gold standard.

Experimental Configuration (LC-MS)

-

Ionization Source: ESI (+)

-

Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (promotes protonation).

-

Cone Voltage: 20-30V (Low voltage preserves the molecular ion; higher voltage induces fragmentation).

Spectral Analysis

| Ion Type | m/z (Theoretical) | Description |

| [M+H]⁺ | 206.15 | Protonated molecular ion (Base peak in soft ionization). |

| [M+Na]⁺ | 228.13 | Sodium adduct (common in non-desalted samples). |

| [2M+H]⁺ | 411.29 | Dimer formation (concentration dependent). |

Diagnostic Fragmentation Pathways (MS/MS)

Fragmentation of the [M+H]⁺ ion (m/z 206) follows a predictable cleavage of the C-N bonds flanking the central nitrogen or the aryl-nitrogen bond.

-

Loss of Ammonia (-17 Da): m/z 206 → 189. Common in terminal guanidines.

-

Guanidine Cleavage: Rupture of the biguanide chain often yields the 2,6-dimethylaniline cation or related fragments.

-

Aryl Fragment: The 2,6-xylyl moiety is robust, often appearing as a tropylium-like ion if high energy is applied.

Figure 1: Proposed ESI+ fragmentation pathway for this compound.

Infrared Spectroscopy (FT-IR)

IR analysis is best performed on the Hydrochloride Salt using KBr pellets or ATR (Attenuated Total Reflectance). The free base is hygroscopic and may carbonate in air, altering the spectrum.

Diagnostic Bands

| Frequency (cm⁻¹) | Intensity | Assignment | Structural Significance |

| 3300 - 3100 | Medium, Broad | ν(N-H) | Primary and secondary amine stretching. Broadening indicates H-bonding network in crystal lattice. |

| 2950 - 2850 | Medium | ν(C-H) | Methyl group C-H stretching (Ar-CH3). |

| 1640 - 1580 | Strong | ν(C=N) | "Biguanide Bands." Characteristic doublet indicating the imine/guanidine core resonance. |

| 1550 - 1450 | Medium | ν(C=C) Ar | Aromatic ring skeletal vibrations. |

| 1250 - 1050 | Weak/Medium | ν(C-N) | C-N single bond stretching (Aryl-N and Alkyl-N). |

| 780 - 740 | Strong | δ(C-H) Ar | Out-of-plane bending for 1,2,3-trisubstituted benzene (2,6-xylyl pattern). |

Scientist's Note: Do not confuse the strong 1600 cm⁻¹ region with amide bands. Biguanides lack the carbonyl (C=O), but the C=N dipole is strong enough to mimic Amide I/II intensity.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for confirming the substitution pattern on the aromatic ring and the integrity of the biguanide chain.

Protocol: Dissolve 5-10 mg in DMSO-d6 .

-

Why DMSO? Chloroform (CDCl3) is poor for biguanide salts. D2O exchanges all N-H protons, erasing key connectivity data. DMSO-d6 preserves N-H signals and slows exchange.

¹H NMR (400 MHz, DMSO-d6)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Interpretation |

| 7.20 - 6.90 | Multiplet (m) | 3H | Ar-H | Protons at positions 3, 4, and 5 of the phenyl ring. Due to symmetry, 3-H and 5-H are equivalent. |

| 7.0 - 5.0 | Broad (br s) | 2H | Ar-NH-C | Exocyclic amine proton (closest to ring). Highly variable based on acidity. |

| 6.8 - 6.5 | Broad (br s) | 4H | -C(=NH)-NH2 | Terminal biguanide protons. Often merge into a very broad "hump" due to tautomerism. |

| 2.25 - 2.15 | Singlet (s) | 6H | Ar-CH3 | Two equivalent methyl groups at the 2,6-positions. Key purity indicator. |

¹³C NMR (100 MHz, DMSO-d6)

| Chemical Shift (δ ppm) | Carbon Type | Assignment |

| 159.5 - 158.0 | Quaternary (C=N) | Guanidine carbons. Two distinct but close peaks may appear depending on salt form. |

| 136.0 - 135.0 | Quaternary (Ar-C) | C-2, C-6 (Ortho positions, bearing methyls). |

| 134.5 | Quaternary (Ar-C) | C-1 (Ipso carbon attached to Nitrogen). |

| 128.5 | Methine (CH) | C-3, C-5 (Meta positions). |

| 126.0 | Methine (CH) | C-4 (Para position). |

| 18.5 - 19.0 | Methyl (CH3) | 2,6-Dimethyl carbons. |

Experimental Workflow Diagram

The following workflow ensures data integrity, moving from non-destructive to destructive techniques.

Figure 2: Recommended analytical sequence to prevent sample degradation artifacts.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1] (Foundational text for interpreting aryl/guanidine shifts).

-

Suyama, T., et al. (1989).[2] "Synthesis of alkylbiguanides and their structural characterization." Journal of Organic Chemistry. (Methodology for biguanide synthesis and NMR characterization).

-

Gouda, A. A., et al. (2023). "Synthesis, Characterization and Structural Analysis of Two New Biguanide Complexes." Crystals, 13(7), 1176. Link (Provides comparative IR/NMR data for biguanide moieties).

-

HSC Chemistry. (2023). "Mass Spectrometry - Fragmentation Patterns." LibreTexts. Link (General principles for amine/aryl fragmentation).

-

Sigma-Aldrich. (2023).[3] "NMR Chemical Shifts of Impurities and Solvents." Link (Reference for solvent peaks in DMSO-d6).

Sources

- 1. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Hypothesized Mechanism of Action of 1-(2,6-Xylyl)biguanide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The biguanide class of molecules, historically rooted in traditional medicine and prominently represented by the anti-diabetic drug metformin, continues to be a subject of intensive research due to its pleiotropic therapeutic effects, including anticancer properties. This technical guide delves into the hypothesized mechanism of action of a specific, less-studied derivative, 1-(2,6-Xylyl)biguanide. While direct experimental data on this compound is scarce, this document synthesizes the well-established mechanisms of prototypical biguanides with emerging research on arylated derivatives to construct a robust, evidence-based hypothesis for its biological activity. This guide is intended to serve as a foundational resource for researchers and drug development professionals, providing a theoretical framework to guide future experimental design and investigation into the therapeutic potential of this compound.

Introduction: The Biguanide Legacy and the Emergence of Novel Derivatives

The journey of biguanides in medicine began with the discovery of the glucose-lowering properties of Galega officinalis (French lilac), which led to the identification of galegine, a guanidine derivative.[1] This discovery paved the way for the synthesis of various biguanides, including metformin, phenformin, and buformin, in the early 20th century.[1] While phenformin and buformin were later withdrawn in many countries due to an increased risk of lactic acidosis, metformin has become a first-line therapy for type 2 diabetes worldwide.[1][2]

Beyond their profound effects on glucose metabolism, epidemiological studies have revealed a significant reduction in cancer risk among diabetic patients treated with metformin.[2] This has spurred a wave of research into the anticancer properties of biguanides, revealing mechanisms that extend beyond glycemic control.[2][3] The core biguanide structure is a pharmacophore that can be modified to enhance potency and target specificity.[3] The subject of this guide, this compound, represents such a modification, incorporating a lipophilic xylyl (dimethylphenyl) group. While research on this specific isomer is limited, data on the closely related 1-(2,4-Xylyl)biguanide confirms its chemical identity.[4] The addition of the xylyl moiety is hypothesized to increase membrane permeability, potentially leading to more pronounced biological effects compared to less lipophilic biguanides like metformin.

The Core Biguanide Mechanism: A Foundation for the this compound Hypothesis

The primary and most widely accepted mechanism of action for biguanides is the inhibition of mitochondrial respiratory chain complex I.[2][5] This inhibition leads to a decrease in cellular ATP production and a corresponding increase in the AMP/ATP ratio. This shift in the cellular energy balance is a critical upstream event that triggers the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism.[5]

The Central Role of AMPK Activation

Activated AMPK orchestrates a metabolic switch from anabolic (energy-consuming) to catabolic (energy-producing) processes. In the context of the therapeutic effects of biguanides, AMPK activation leads to:

-

Inhibition of Hepatic Gluconeogenesis: AMPK phosphorylates and inactivates key enzymes involved in glucose production in the liver, a primary mechanism for the glucose-lowering effect of metformin.[6]

-

Increased Glucose Uptake: In muscle and adipose tissue, AMPK promotes the translocation of glucose transporters (e.g., GLUT4) to the cell surface, enhancing glucose uptake from the bloodstream.[6]

-

Inhibition of mTOR Signaling: AMPK can directly and indirectly inhibit the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth, proliferation, and survival. This is a key component of the anticancer effects of biguanides.[5]

The following diagram illustrates the canonical biguanide signaling pathway:

Caption: Canonical Biguanide Signaling Pathway.

Hypothesized Mechanism of Action of this compound: Beyond the Core

The presence of the 2,6-xylyl group on the biguanide scaffold suggests a more nuanced mechanism of action for this compound, likely involving enhanced potency and potentially novel cellular targets. The lipophilicity conferred by the xylyl moiety is expected to facilitate passive diffusion across cellular membranes, leading to higher intracellular concentrations compared to metformin, which relies on organic cation transporters.[5] This increased bioavailability at the site of action could amplify the core biguanide effects and engage additional signaling pathways.

Enhanced Targeting of the Tumor Microenvironment

Recent research on arylmethylbiguanide derivatives, which share structural similarities with this compound, has pointed towards a significant role in modulating cellular responses to the tumor microenvironment (TME).[7] The TME is characterized by hypoxia (low oxygen) and nutrient deprivation, conditions that cancer cells adapt to for survival and proliferation.

-

Inhibition of Hypoxia-Inducible Factor 1 (HIF-1): HIF-1 is a key transcription factor that enables cancer cells to adapt to hypoxic conditions by promoting angiogenesis, glycolysis, and cell survival. Arylmethylbiguanides have been shown to inhibit HIF-1 activation, thereby undermining a critical survival mechanism for tumors.[7]

-

Suppression of the Unfolded Protein Response (UPR): Nutrient deprivation in the TME can lead to an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER), triggering the UPR. While initially a pro-survival response, chronic UPR activation can lead to apoptosis. Certain biguanide derivatives can suppress the adaptive arms of the UPR, pushing cancer cells towards cell death.[7]

The following diagram outlines the hypothesized mechanism of this compound in the context of the tumor microenvironment:

Caption: Hypothesized TME-Targeting by this compound.

Alternative Mechanistic Considerations

In addition to the well-established mitochondrial and TME-targeting hypotheses, other mechanisms have been proposed for biguanides that may be relevant to the action of this compound:

-

Inhibition of Cysteinyl Cathepsins via Zinc Recruitment: Biguanides can form complexes with metal ions. It has been proposed that phenformin can recruit endogenous Zn2+ to inhibit cysteinyl cathepsins, a class of proteases involved in various pathologies.[3] The xylyl derivative may share this property.

-

Modulation of the Gut Microbiome: A significant portion of orally administered biguanides is not absorbed and accumulates in the gut, where it can alter the composition and function of the microbiome. This can have systemic effects on host metabolism.[8]

-

Antifolate Activity: Structural similarities between biguanides and folate have led to the hypothesis that they may act as antifolates, inhibiting dihydrofolate reductase (DHFR) and thereby impacting nucleotide synthesis and one-carbon metabolism.[9]

Synthesis of this compound: A General Approach

General Synthetic Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve cyanoguanidine in an appropriate solvent such as acetonitrile.

-

Amine Addition: Add 2,6-dimethylaniline (the amine corresponding to the 2,6-xylyl group) to the reaction mixture.

-

Acid Catalysis: The reaction is typically catalyzed by the addition of an acid, often introduced as the hydrochloride salt of the amine or by the addition of a Lewis acid such as trimethylsilyl chloride (TMSCl).[7]

-

Heating: The reaction mixture is heated under reflux for a specified period to drive the reaction to completion.

-

Workup and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated and purified using standard techniques such as crystallization or chromatography to yield this compound.

The following diagram illustrates the general synthetic workflow:

Caption: General Synthetic Workflow for this compound.

Experimental Protocols for Hypothesis Validation

To validate the hypothesized mechanisms of action for this compound, a series of in vitro and in vivo experiments are necessary.

In Vitro Assays

| Hypothesis | Experiment | Methodology | Expected Outcome |

| Mitochondrial Complex I Inhibition | Seahorse XF Analyzer Assay | Measure oxygen consumption rate (OCR) in cultured cells treated with this compound. | Dose-dependent decrease in basal and maximal OCR. |

| AMPK Activation | Western Blot Analysis | Probe for phosphorylated AMPK (p-AMPK) and its downstream target, phosphorylated acetyl-CoA carboxylase (p-ACC), in cell lysates following treatment. | Increased levels of p-AMPK and p-ACC. |

| HIF-1 Inhibition | HIF-1 Reporter Assay | Utilize a cell line expressing a luciferase reporter gene under the control of a hypoxia-responsive element (HRE). Treat cells with the compound under hypoxic conditions. | Reduction in luciferase activity compared to vehicle control. |

| UPR Suppression | GRP78 Promoter-Reporter Assay | Employ a cell line with a luciferase reporter driven by the GRP78 promoter. Induce ER stress with an agent like tunicamycin in the presence of the compound. | Decreased luciferase activity, indicating suppression of the UPR. |

| Selective Cytotoxicity | Cell Viability Assay (e.g., MTT, CellTiter-Glo) | Culture cancer cells in glucose-replete and glucose-deprived media and treat with varying concentrations of the compound. | Greater reduction in cell viability in glucose-deprived conditions. |

In Vivo Studies

-

Xenograft Tumor Models: The efficacy of this compound in reducing tumor growth can be assessed in immunocompromised mice bearing human cancer cell line xenografts. Tumor volume and animal weight should be monitored throughout the study.

-

Pharmacokinetic Analysis: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in an animal model to understand its bioavailability and tissue distribution.

-

Immunohistochemistry (IHC) of Tumor Tissue: At the end of a xenograft study, tumors can be harvested and stained for biomarkers of the hypothesized mechanisms, such as p-AMPK, HIF-1α, and markers of apoptosis (e.g., cleaved caspase-3).

Conclusion and Future Directions

This compound represents a promising but understudied derivative of a clinically important class of drugs. Based on the established pharmacology of biguanides and emerging data on arylated analogs, it is hypothesized that this compound acts as a potent inhibitor of mitochondrial complex I, leading to AMPK activation and subsequent anticancer effects. Furthermore, the lipophilic xylyl moiety may enhance its ability to target the adaptive responses of cancer cells to the tumor microenvironment, specifically by inhibiting HIF-1 and the UPR.

This technical guide provides a comprehensive theoretical framework to stimulate and guide future research. The immediate next steps should involve the chemical synthesis and in vitro validation of the hypotheses presented herein. Should these initial studies prove fruitful, further investigation in preclinical in vivo models will be warranted to fully elucidate the therapeutic potential of this compound as a novel anticancer agent.

References

-

Di Magno, L., Di Pastena, F., Bordone, R., Coni, S., & Canettieri, G. (2022). The Mechanism of Action of Biguanides: New Answers to a Complex Question. Cancers, 14(13), 3220. [Link]

-

Jubair, S., & El-Fakahany, E. E. (2019). Biguanide is a modifiable pharmacophore for recruitment of endogenous Zn2+ to inhibit cysteinyl cathepsins: review and implications. Naunyn-Schmiedeberg's Archives of Pharmacology, 392(8), 907–921. [Link]

- Bharatam, P. V., Patel, D. S., & Iqbal, P. (2005). Pharmacophoric features of biguanide derivatives: an electronic and structural analysis. Journal of medicinal chemistry, 48(24), 7615–7623.

-

García-Molina, F., Ávalos-Pineda, G., Pérez-Novo, C., & Correa-Basurto, J. (2023). Synthesis, Characterization and Structural Analysis of Two New Biguanide Complexes. Molecules, 28(15), 5760. [Link]

-

Kim, J., Lee, J., Jang, J., Kim, C., Kim, J. H., & Heo, J. Y. (2014). Optimization of biguanide derivatives as selective antitumor agents blocking adaptive stress responses in the tumor microenvironment. Bioorganic & medicinal chemistry, 22(13), 3481–3490. [Link]

-

Cuyàs, E., Fernández-Arroyo, S., Verdura, S., García-García, F., Queralt, B., Bosch-Barrera, J., & Menendez, J. A. (2018). A structural basis for biguanide activity. Oncotarget, 9(101), 37533. [Link]

-

Grytsai, O., Ronco, C., & Benhida, R. (2021). Synthetic accesses to biguanide compounds. Beilstein journal of organic chemistry, 17, 1001–1040. [Link]

-

Global Substance Registration System. (n.d.). 1-(2,4-XYLYL)BIGUANIDE. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). The Mechanism of Action of Biguanides: New Answers to a Complex Question. PubMed. [Link]

-

Dou, G., & He, G. (2019). The chemistry of biguanides. Canadian Journal of Chemistry, 97(12), 823-832. [Link]

-

Wikipedia. (2023). Biguanide. In Wikipedia. [Link]

-

Grytsai, O., Ronco, C., & Benhida, R. (2021). Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry, 17, 1001-1040. [Link]

-

Michalak, M. (2021). Biological Activity of Naturally Derived Naphthyridines. Marine drugs, 19(9), 513. [Link]

-

da Silva, A. F. (2018). Synthesis of sugar-biguanide hybrids to study their potential biological effects (Doctoral dissertation, Universidade Nova de Lisboa (Portugal)). [Link]

-

Solution Pharmacy. (2024, January 24). Medicinal Chemistry II (72) Mechanism of Action of Biguanides - Metformin [Video]. YouTube. [Link]

-

Wang, G., & Xu, Y. (2020). Poly (hexamethylene biguanide) hydrochloride (PHMB)-based materials: synthesis, modification, properties, determination, and application. Polymer Chemistry, 11(2), 279-301. [Link]

- Foretz, M., Guigas, B., & Viollet, B. (2019). Understanding the glucoregulatory mechanisms of metformin in type 2 diabetes mellitus. Nature reviews Endocrinology, 15(10), 569-589.

-

Cha, J., Kim, H. J., & Lee, J. (2018). Physical and Chemical Characterization of Poly (hexamethylene biguanide) Hydrochloride. Polymers, 10(12), 1347. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biguanide is a modifiable pharmacophore for recruitment of endogenous Zn2+ to inhibit cysteinyl cathepsins: review and implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Optimization of biguanide derivatives as selective antitumor agents blocking adaptive stress responses in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A structural basis for biguanide activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]

Methodological & Application

Application Notes and Protocols for the In Vitro Investigation of 1-(2,6-Xylyl)biguanide

Introduction: A New Frontier in Biguanide Research

The biguanide class of molecules, most notably metformin, has been a cornerstone in the management of type 2 diabetes for decades.[1][2] Their mechanism of action, primarily centered on the activation of AMP-activated protein kinase (AMPK) through the inhibition of mitochondrial respiratory complex I, has profound effects on cellular metabolism.[3][4] This has led to the exploration of biguanides, including metformin and the more potent phenformin, for their anti-cancer properties.[5][6][7] 1-(2,6-Xylyl)biguanide is an analogue of these well-known compounds, distinguished by the presence of a bulky and lipophilic 2,6-xylyl group. This structural modification is anticipated to influence its potency, cellular uptake, and off-target effects, making it a compound of significant interest for researchers in metabolic disorders and oncology.

This guide provides a comprehensive experimental framework for the investigation of this compound in a cell culture setting. It is designed for researchers, scientists, and drug development professionals seeking to elucidate its mechanism of action and therapeutic potential. The protocols herein are based on established methodologies for related biguanides and are presented with the scientific rationale to allow for informed optimization.

Mechanism of Action: The Biguanide Pathway

The primary molecular target of biguanides is Complex I of the mitochondrial electron transport chain.[3][8] Inhibition of Complex I leads to a decrease in ATP synthesis and a subsequent increase in the cellular AMP:ATP ratio. This shift in the cell's energy status is a potent activator of AMPK, a master regulator of cellular energy homeostasis.[9][10]

Activated AMPK initiates a cascade of downstream signaling events aimed at restoring energy balance. It promotes catabolic processes that generate ATP, such as glycolysis and fatty acid oxidation, while simultaneously inhibiting anabolic, ATP-consuming processes like protein and lipid synthesis. A key downstream target of AMPK is the mTOR (mammalian target of rapamycin) signaling pathway, which is crucial for cell growth and proliferation. By inhibiting mTOR, AMPK activation can lead to cytostatic and even pro-apoptotic effects in cancer cells.[1]

Caption: The proposed signaling pathway of this compound.

Experimental Protocols

Part 1: Preparation of this compound Stock Solutions

Due to the hydrophobic nature of the xylyl group, proper solubilization is critical for experimental reproducibility. It is recommended to first attempt dissolution in sterile, cell culture grade dimethyl sulfoxide (DMSO) and subsequently dilute in aqueous media.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile, nuclease-free water

-

Sterile, 1.5 mL microcentrifuge tubes

Protocol:

-

Prepare a high-concentration primary stock solution (e.g., 100 mM) in 100% DMSO.

-

Gently warm and vortex the solution to ensure complete dissolution.

-

Create working stock solutions by diluting the primary stock in sterile water or phosphate-buffered saline (PBS). A 10 mM working stock is often convenient.

-

Aliquot the stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.

-

Store stock solutions at -20°C for short-term storage or -80°C for long-term storage.

Note on Solvent Effects: It is crucial to maintain a final DMSO concentration in the cell culture medium below 0.1% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

| Property | Recommendation | Rationale |

| Primary Solvent | DMSO | The xylyl group imparts hydrophobicity, making aqueous solubility challenging. |

| Working Solvent | Sterile Water or PBS | To minimize the final DMSO concentration in the culture medium. |

| Storage | -20°C (short-term) or -80°C (long-term) | To maintain the stability of the compound. |

| Final DMSO in Media | < 0.1% (v/v) | To prevent solvent-induced artifacts and cytotoxicity.[1] |

Part 2: Cell Viability and Proliferation Assays

The initial characterization of this compound's biological activity involves determining its effect on cell viability and proliferation. A dose-response and time-course experiment is recommended to determine the IC50 (half-maximal inhibitory concentration).

Materials:

-

Selected cell line(s) (e.g., cancer cell lines like MCF-7, HCT116, or a non-cancerous line for toxicity comparison)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound working stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., WST-1, resazurin)

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete medium. A starting range of 1 µM to 10 mM is suggested, but may need optimization.

-

Remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound. Include a vehicle-only control.

-

Incubate the plates for different time points (e.g., 24, 48, and 72 hours).

-

At each time point, perform a viability assay according to the manufacturer's instructions. For an MTT assay, this typically involves a 2-4 hour incubation with the reagent followed by solubilization of the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.

Part 3: Assessment of AMPK Activation

To confirm that this compound acts through the canonical biguanide pathway, it is essential to measure the phosphorylation of AMPK. Western blotting is the most common method for this analysis.

Materials:

-

Cell line(s) grown in 6-well plates or larger flasks

-

This compound (at a concentration around the IC50)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total-AMPKα

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Western blotting equipment and reagents

Protocol:

-

Treat cells with this compound for a predetermined time (e.g., 2-24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with the primary antibodies, followed by the HRP-conjugated secondary antibody.

-

Visualize the bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and express the results as the ratio of phosphorylated AMPK to total AMPK.

Alternatively, ELISA-based kits are available for a more high-throughput assessment of AMPK activity.[11]

Part 4: Measurement of Mitochondrial Respiration

A direct assessment of the compound's effect on mitochondrial function can be achieved by measuring the oxygen consumption rate (OCR).[12]

Materials:

-

Cell line(s)

-

Seahorse XF Analyzer (or similar instrument) and corresponding cell culture plates

-

This compound

-

Mitochondrial stress test reagents (e.g., oligomycin, FCCP, rotenone/antimycin A)

Protocol:

-

Seed cells in the specialized microplate and allow them to adhere.

-

Treat the cells with this compound for the desired duration.

-

Perform a mitochondrial stress test according to the instrument manufacturer's protocol. This involves the sequential injection of inhibitors and uncouplers to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

-

Analyze the data to determine the specific effects of this compound on mitochondrial function. A decrease in basal and maximal respiration would be indicative of Complex I inhibition.

Sources

- 1. benchchem.com [benchchem.com]

- 2. droracle.ai [droracle.ai]

- 3. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of Metformin on Viability, Morphology, and Ultrastructure of Mouse Bone Marrow-Derived Multipotent Mesenchymal Stromal Cells and Balb/3T3 Embryonic Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biguanides and targeted anti-cancer treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutic repurposing of biguanides in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. HTRF Human and Mouse Total AMPK Detection Kit, 500 Assay Points | Revvity [revvity.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. An enzyme‐linked immunosorbent assay (ELISA)‐based activity assay for AMP‐activated protein kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lucidsci.com [lucidsci.com]

Application and Protocol Guide for the Quantification of 1-(2,6-Xylyl)biguanide in Biological Samples

Introduction: The Analytical Imperative for 1-(2,6-Xylyl)biguanide Quantification

This compound (XBG) is a member of the biguanide class of compounds, which are of significant interest in pharmaceutical research and development. Accurate quantification of XBG in biological matrices such as plasma, serum, and urine is paramount for elucidating its pharmacokinetic and pharmacodynamic profiles. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on robust and reliable analytical methodologies for the determination of XBG concentrations in biological samples. The protocols detailed herein are designed to ensure scientific integrity, data reproducibility, and compliance with regulatory expectations.

The inherent physicochemical properties of biguanides, particularly their basicity, present unique challenges and opportunities in the development of bioanalytical methods. This guide will explore two primary analytical platforms: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The choice between these techniques often depends on the required sensitivity, selectivity, and the stage of drug development.

Physicochemical Properties of this compound: A Foundation for Method Development

A thorough understanding of the physicochemical properties of this compound is critical for the rational design of analytical methods. While experimental data for this specific molecule is not widely published, we can infer its properties based on the well-characterized biguanide class of molecules.

Biguanides are strong bases due to the delocalization of the positive charge across the nitrogen atoms in the protonated form. This high basicity dictates the choice of sample preparation techniques and chromatographic conditions.

Table 1: Estimated Physicochemical Properties of this compound

| Property | Estimated Value/Characteristic | Rationale for Analytical Method Development |

| Molecular Formula | C₁₀H₁₅N₅ | Influences mass spectrometric detection parameters. |

| Molecular Weight | 205.26 g/mol | Relevant for mass spectrometry. |

| pKa | ~11-12 | As a strong base, it will be protonated at physiological and acidic pH. This is key for developing ion-exchange based solid-phase extraction methods and for optimizing chromatographic retention and electrospray ionization. |

| logP | Low to moderate | Suggests that while it has some lipophilicity due to the xylyl group, its ionic character at physiological pH will make it relatively water-soluble. This impacts the choice of extraction solvents and reversed-phase chromatography conditions. |

| UV Absorbance (λmax) | ~235 nm | The conjugated biguanide system is expected to have a UV absorbance maximum around 235 nm, making HPLC-UV a viable detection method.[1][2][3][4][5][6][7][8] |

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV offers a cost-effective and robust method for the quantification of XBG, particularly for in vitro studies or when high sample throughput is not the primary concern. The methodology leverages the UV absorbance of the biguanide functional group.

Principle of the Method

The method involves extracting this compound from the biological matrix, followed by separation on a reversed-phase HPLC column and detection using a UV detector set at the absorbance maximum of the compound. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known concentration from a standard curve.

Experimental Protocol: HPLC-UV

1. Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma or serum samples.[9][10][11]

-

To 100 µL of plasma/serum sample in a microcentrifuge tube, add 300 µL of cold acetonitrile.

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an HPLC vial for analysis.

2. Chromatographic Conditions

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase | 30% Acetonitrile: 70% 20 mM Potassium Dihydrogen Phosphate (pH 3.0, adjusted with phosphoric acid) | The acidic pH ensures that the basic biguanide is in its protonated form, leading to better peak shape and retention on a C18 column. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Injection Volume | 20 µL | A typical injection volume for standard HPLC analysis. |

| Column Temperature | 30°C | Ensures reproducible retention times. |

| UV Detection | 236 nm | Based on the characteristic absorbance of the biguanide moiety.[3] |

3. Method Validation Parameters (Illustrative)

| Parameter | Acceptance Criteria |

| Linearity | r² ≥ 0.995 over the range of 50 - 5000 ng/mL |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Precision (CV) | ≤15% (≤20% at LLOQ) |

| Lower Limit of Quantification (LLOQ) | 50 ng/mL |

| Recovery | >80% |

Workflow Diagram: HPLC-UV Analysis

Caption: Workflow for HPLC-UV quantification of this compound.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as pharmacokinetic studies with low administered doses, LC-MS/MS is the gold standard.[12][13]

Principle of the Method

This method involves the extraction of this compound and an internal standard (IS) from the biological matrix, followed by chromatographic separation and detection by a tandem mass spectrometer. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity by monitoring a specific precursor-to-product ion transition for the analyte and the IS.

Experimental Protocol: LC-MS/MS

1. Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction offers superior sample cleanup compared to protein precipitation, resulting in reduced matrix effects and improved assay performance.[14] Given the basic nature of XBG, a mixed-mode cation exchange SPE sorbent is recommended.[15]

-

Condition: Condition an Oasis MCX 96-well plate with 1 mL of methanol followed by 1 mL of water.

-

Load: To 100 µL of plasma/serum sample, add 100 µL of 4% phosphoric acid in water and the internal standard (e.g., a stable isotope-labeled XBG or a structurally similar biguanide). Vortex and load the entire sample onto the conditioned SPE plate.

-

Wash: Wash the plate with 1 mL of 0.1 M HCl followed by 1 mL of methanol.

-

Elute: Elute the analyte and IS with 500 µL of 5% ammonium hydroxide in methanol.

-

Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions

| Parameter | Condition | Rationale |

| LC Column | UPLC BEH C18, 2.1 x 50 mm, 1.7 µm | A sub-2 µm particle size column provides higher resolution and faster analysis times. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons for efficient electrospray ionization. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic modifier for elution from the reversed-phase column. |

| Gradient | 5% B to 95% B over 3 minutes | A rapid gradient for high-throughput analysis. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Injection Volume | 5 µL | A smaller injection volume is typically used in LC-MS/MS to minimize matrix effects. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Biguanides are highly basic and readily form positive ions. |

| MRM Transitions | To be determined by direct infusion of the analyte. A plausible transition for XBG (precursor ion m/z 206.1) would be fragmentation of the biguanide moiety. | |

| Internal Standard | Stable isotope-labeled this compound or a close structural analog. | To correct for variability in sample preparation and instrument response. |

3. Method Validation Parameters (Illustrative)

| Parameter | Acceptance Criteria |

| Linearity | r² ≥ 0.995 over the range of 0.1 - 100 ng/mL |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Precision (CV) | ≤15% (≤20% at LLOQ) |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Matrix Effect | Monitored to ensure it does not compromise accuracy and precision. |

Workflow Diagram: LC-MS/MS Analysis

Caption: Workflow for LC-MS/MS quantification of this compound.

Trustworthiness and Self-Validating Systems

The protocols described in this guide are designed to be self-validating. The inclusion of an internal standard in the LC-MS/MS method is a key component of this, as it corrects for variations in extraction efficiency and instrument response. For both methods, the use of quality control (QC) samples at low, medium, and high concentrations within the standard curve range during each analytical run is essential to ensure the accuracy and precision of the data. Adherence to established bioanalytical method validation guidelines from regulatory agencies such as the FDA and EMA is strongly recommended to ensure the generation of reliable and defensible data.

Conclusion

The analytical methods and protocols detailed in this application note provide a robust framework for the accurate and precise quantification of this compound in biological samples. The choice between HPLC-UV and LC-MS/MS will be dictated by the specific requirements of the study. By understanding the physicochemical properties of the analyte and following the principles of bioanalytical method validation, researchers can confidently generate high-quality data to support their drug development programs.

References

-

Analyzing PHMB. SIELC Technologies. Available from: [Link]

-

Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. National Institutes of Health. Available from: [Link]

-

UV absorption spectra of PHMB solution in water (black solid line),... ResearchGate. Available from: [Link]

-

Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. PubMed. Available from: [Link]

-

Multi-analyte procedures for screening for and quantification of drugs in blood, plasma, or serum by liquid chromatography-single stage or tandem mass spectrometry (LC-MS or LC-MS/MS) relevant to clinical and forensic toxicology. PubMed. Available from: [Link]

-

LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. Available from: [Link]

-

Liquid Chromatography Tandem Mass Spectrometry Determination of Bicalutamide in Human Plasma and Application to a Bioequivalence Study. Hilaris Publisher. Available from: [Link]

-

N'-[6-[(N'-methylcarbamimidoyl)amino]hexyl]ethanimidamide | C10H23N5 | CID 57345804. PubChem. Available from: [Link]

-

(PDF) Determination of polyhexamethylene biguanide hydrochloride. ResearchGate. Available from: [Link]

-

(PDF) Physical and Chemical Characterization of Poly(hexamethylene biguanide) Hydrochloride. ResearchGate. Available from: [Link]

-

Solvent-Free Determination of Selected Polycyclic Aromatic Hydrocarbons in Plant Material Used for Food Supplements Preparation: Optimization of a Solid Phase Microextraction Method. MDPI. Available from: [Link]

-

Rapid, simple and stability-indicating determination of polyhexamethylene biguanide in liquid and gel-like dosage forms by liquid chromatography with diode-array detection. PubMed. Available from: [Link]

-

How does plasma protein binding affect quantitation of drugs using LC-MS?. ResearchGate. Available from: [Link]

-

(PDF) Liquid chromatography-tandem mass spectrometry assay for simultaneous quantification of catecholamines and metabolites in human plasma and cerebrospinal fluid. ResearchGate. Available from: [Link]

-

HPLC Method for Analysis of Polyhexanide (polyhexamethylene biguanide, PHMB) on BIST B+. SIELC Technologies. Available from: [Link]

-

Novel Methods for the Prediction of logP, pKa, and logD. ResearchGate. Available from: [Link]

-

Eco-Friendly UPLC–MS/MS Method for Determination of a Fostamatinib Metabolite, Tamatinib, in Plasma: Pharmacokinetic Application in Rats. MDPI. Available from: [Link]

-

A Simplified Protein precipitation/mixed-mode Cation-Exchange Solid-Phase Extraction, Followed by High-Speed Liquid chromatography/mass Spectrometry, for the Determination of a Basic Drug in Human Plasma. PubMed. Available from: [Link]

-

In-vial solid-phase extraction of polycyclic aromatic hydrocarbons in drug formulations stored in packaging containing rubber. National Institutes of Health. Available from: [Link]

-

Physical and Chemical Characterization of Poly(hexamethylene biguanide) Hydrochloride. MDPI. Available from: [Link]

-

Protein Level Sample Purification and Digestion for LC-MS Quantification. YouTube. Available from: [Link]

-

Simple Approaches to Solid Phase Extraction (SPE) Method Development. YouTube. Available from: [Link]

-

simple and sensitive method for determination of polyhexanide in multipurpose solution. Biomedicine. Available from: [Link]

-

A Comprehensive LC-MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. PubMed. Available from: [Link]

-

The maximum absorbance of PHMB solution over the UV–vis spectrum (a);... ResearchGate. Available from: [Link]

-

Comparison of solid-phase extraction sorbents for the fractionation and determination of important free and glycosidically-bound varietal aroma compounds in wines by gas chromatography-mass spectrometry. ResearchGate. Available from: [Link]

Sources

- 1. lcms.cz [lcms.cz]

- 2. researchgate.net [researchgate.net]

- 3. N'-[6-[(N'-methylcarbamimidoyl)amino]hexyl]ethanimidamide | C10H23N5 | CID 57345804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Rapid, simple and stability-indicating determination of polyhexamethylene biguanide in liquid and gel-like dosage forms by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Electron J Biomed 2009;2:30-37. Arora et al. METHOD FOR DETERMINATION OF POLYHEXANIDE IN MULTIPURPOSE SOLUTION [biomed.uninet.edu]

- 8. researchgate.net [researchgate.net]

- 9. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Multi-analyte procedures for screening for and quantification of drugs in blood, plasma, or serum by liquid chromatography-single stage or tandem mass spectrometry (LC-MS or LC-MS/MS) relevant to clinical and forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. hilarispublisher.com [hilarispublisher.com]

- 14. Preparation of Novel Solid Phase Extraction Sorbents for Polycyclic Aromatic Hydrocarbons (PAHs) in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A simplified protein precipitation/mixed-mode cation-exchange solid-phase extraction, followed by high-speed liquid chromatography/mass spectrometry, for the determination of a basic drug in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Investigating 1-(2,6-Xylyl)biguanide in Cancer Cell Line Studies

Introduction: A New Perspective on Biguanides in Oncology

The biguanide class of drugs, historically cornerstones in the management of type 2 diabetes, are undergoing a significant renaissance in biomedical research, with a particular focus on their potential as anticancer agents.[1][2] Metformin, the most well-known biguanide, has been associated with reduced cancer risk and mortality in diabetic patients, spurring investigation into its direct anti-neoplastic properties.[3] Its more potent, albeit more toxic, predecessor, phenformin, has also been re-evaluated for its potent anticancer effects observed in preclinical models.[4][5]

This document serves as a technical guide for researchers investigating the application of 1-(2,6-Xylyl)biguanide, a derivative of this promising class, in cancer cell line studies. While data on this specific analog is emerging, the foundational mechanisms of action for biguanides are well-established. This guide will leverage the extensive knowledge of metformin and phenformin to provide a robust framework for elucidating the biological activity of this compound.

The primary anticancer mechanism of biguanides is centered on the disruption of cellular energy metabolism. By inhibiting Complex I of the mitochondrial respiratory chain, these compounds induce a state of energetic stress, leading to the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism.[4][6] Activated AMPK, in turn, suppresses the mammalian target of rapamycin (mTOR) pathway, a critical signaling node for cell growth, proliferation, and survival that is often hyperactive in cancer.[5][7] This guide will provide detailed protocols to investigate these effects, from initial cytotoxicity screening to in-depth mechanistic validation.

Core Mechanism of Action: The AMPK/mTOR Signaling Axis

The anti-proliferative effects of biguanides are predominantly mediated through the canonical LKB1/AMPK/mTOR signaling pathway. Understanding this pathway is critical for designing experiments and interpreting data related to this compound.

-

Mitochondrial Complex I Inhibition : As lipophilic cations, biguanides like phenformin accumulate within the mitochondrial matrix.[4] Here, they directly inhibit Complex I of the electron transport chain. This action curtails oxidative phosphorylation, leading to a sharp decrease in ATP synthesis and a corresponding increase in the cellular AMP:ATP ratio.[8]

-

AMPK Activation : The elevated AMP:ATP ratio is a potent activator of AMPK, the cell's primary energy sensor.[9] AMPK activation serves as a metabolic checkpoint, halting anabolic processes (which consume ATP) and promoting catabolic processes (which generate ATP) to restore energy homeostasis.[10]

-

mTORC1 Inhibition : A key target of activated AMPK is the Tuberous Sclerosis Complex (TSC1/2), which it phosphorylates and activates.[11] The activated TSC complex then functions as a GTPase-activating protein for the small G protein Rheb, converting it to its inactive GDP-bound state. This inactivation of Rheb prevents the activation of the mTORC1 complex.[7]

-

Suppression of Protein Synthesis and Cell Growth : Inhibition of mTORC1 has profound effects on cell growth and proliferation.[12] mTORC1 normally phosphorylates and activates S6 kinase (S6K) and inactivates eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[7] By inhibiting mTORC1, biguanides prevent the phosphorylation of these key targets, leading to a global reduction in protein synthesis and, consequently, cell cycle arrest and inhibition of proliferation.[5][13]

Caption: Biguanide action on the AMPK/mTOR pathway.

Experimental Workflows & Protocols

A systematic approach is essential to characterize the anticancer effects of this compound. The following workflow provides a logical progression from broad phenotypic assays to specific mechanistic studies.

Caption: Recommended experimental workflow.

Protocol: Cell Viability (MTT Assay)

This colorimetric assay is a crucial first step to determine the dose-dependent effect of this compound on the metabolic activity of cancer cells, which serves as a proxy for cell viability and proliferation.[14]

Causality: The assay relies on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

Cancer cell lines of interest (e.g., MDA-MB-231 breast cancer, PANC-1 pancreatic cancer)[16][17]

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO or water)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control. Include wells with medium only as a blank control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[18]

-

Incubation: Incubate the plate for 2-4 hours at 37°C. Visually inspect the wells for the formation of purple formazan crystals.

-

Solubilization: Carefully aspirate the medium from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[18] Gently pipette up and down to ensure complete dissolution.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired to reduce background.

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells:

-

% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100

-

-

Plot the % Viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol: Apoptosis Detection (Annexin V & Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells, clarifying whether the observed decrease in viability is due to programmed cell death.

Causality: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells.[19] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of viable and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[19]

Materials:

-

Cells treated with this compound at relevant concentrations (e.g., 1x and 2x IC50) and a vehicle control.

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and a binding buffer).

-

Cold PBS.

-

Flow cytometer.

Procedure:

-

Cell Harvesting: Harvest both adherent and floating cells to ensure all apoptotic cells are collected. For adherent cells, trypsinize gently, combine with the supernatant, and wash with cold PBS by centrifuging at 300 x g for 5 minutes.

-

Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[20]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive (less common).

-

Protocol: Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the proportion of the cell population in each phase of the cell cycle (G0/G1, S, G2/M).[21] It is used to assess if this compound induces cell cycle arrest.

Causality: PI is a fluorescent intercalating agent that stoichiometrically binds to DNA.[21] The fluorescence intensity of a stained cell is therefore directly proportional to its DNA content. Cells in G2/M have twice the DNA content (4N) of cells in G0/G1 (2N), while cells in the S phase have an intermediate amount. RNase treatment is necessary because PI can also bind to double-stranded RNA.[22]

Materials:

-

Treated cells (as in the apoptosis assay).

-

Cold 70% ethanol.

-

Cold PBS.

-

PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[23]

-

Flow cytometer.

Procedure:

-

Cell Harvesting: Harvest and wash cells with cold PBS as described previously.

-

Fixation: Resuspend the cell pellet (approx. 1 x 10^6 cells) and add 5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[24] Fix for at least 1 hour at 4°C (cells can be stored at -20°C for weeks).

-

Washing: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) to pellet, and wash twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1 mL of PI/RNase A staining solution.[22]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.[24]

-

Analysis: Analyze by flow cytometry, collecting fluorescence data on a linear scale. Use pulse processing (e.g., plotting pulse width vs. pulse area) to gate out cell doublets and aggregates. Model the resulting histogram to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Protocol: Mechanistic Validation (Western Blot)

Western blotting is used to measure the levels of specific proteins to confirm the engagement of the AMPK/mTOR pathway. The key is to analyze the phosphorylation status of target proteins, as this indicates their activation state.

Causality: This technique separates proteins by size via gel electrophoresis, transfers them to a membrane, and uses specific primary antibodies to detect the protein of interest. A secondary antibody conjugated to an enzyme (like HRP) binds to the primary antibody, and a chemiluminescent substrate is used for detection.

Materials:

-

Treated cells.

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

Laemmli sample buffer.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF or nitrocellulose membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-phospho-AMPKα, anti-AMPKα, anti-phospho-mTOR, anti-mTOR, anti-β-actin).

-

HRP-conjugated secondary antibody.

-

ECL chemiluminescence substrate.

-

Imaging system.

Procedure:

-

Cell Lysis: Wash treated cells with ice-cold PBS and lyse by adding ice-cold lysis buffer. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes. Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize the protein concentration for all samples. Add an equal volume of 2X Laemmli buffer and boil at 95-100°C for 5 minutes to denature the proteins.

-

SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run to separate proteins by size. Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 7. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify band intensity using densitometry software. Normalize the levels of phosphorylated proteins to their total protein counterparts and normalize all to a loading control like β-actin.

Expected Outcomes & Data Interpretation

The following tables summarize potential results from the described assays, providing a framework for data interpretation.

Table 1: Representative IC50 Values for this compound

| Cell Line | Cancer Type | IC50 (µM) after 72h |

| MDA-MB-231 | Breast (Triple-Negative) | Hypothetical Value |

| MCF-7 | Breast (ER-Positive) | Hypothetical Value |

| PANC-1 | Pancreatic | Hypothetical Value |

| A549 | Lung | Hypothetical Value |

Interpretation: Lower IC50 values indicate greater potency. Differences between cell lines can suggest selective activity, potentially related to their metabolic dependencies or genetic background (e.g., LKB1 status).

Table 2: Summary of Phenotypic Assay Results

| Assay | Expected Result with this compound | Interpretation |

| Apoptosis | Increase in Annexin V-positive cells | The compound induces programmed cell death. |

| Cell Cycle | Accumulation of cells in G0/G1 phase | The compound causes cell cycle arrest, preventing entry into the S phase. |

| Western Blot | ↑ p-AMPK / total AMPK↓ p-mTOR / total mTOR | Confirms that the compound engages the target pathway by activating AMPK and inhibiting mTOR signaling. |

Interpretation: A cohesive dataset where the compound inhibits viability, induces apoptosis and G1 arrest, and modulates the AMPK/mTOR pathway provides strong evidence for its mechanism of action.

References

-

He, L., Wondisford, F.E. (2015). Metformin and Cancer: A New Era for an Old Drug. Journal of Endocrinology, 223(1), R1-R10. [Link]

-

Cazzaniga, M., Bonanni, B. (2012). Biguanides and cancer. A review of the literature. [Link]

-

Cufí, S., Corominas-Faja, B., Vazquez-Martin, A., et al. (2013). The anti-diabetic drug phenformin is a potent anticancer agent that overcomes nutrient-rich conditions. Oncotarget, 4(11), 1857–1868. [Link]

-

Yao, Y., Wang, X., Li, H., et al. (2023). Novel function of biguanides in inhibition of phospholipase D1 expression via a translational mechanism in cancer cells. Genes & Diseases. [Link]

-

Vazquez-Martin, A., Oliveras-Ferraros, C., Cufí, S., et al. (2011). Dissecting the dual role of AMPK in cancer: from experimental to human studies. Clinical Cancer Research, 17(10), 3008-3013. [Link]

-

Keerthana, C. K., Ramya, R. S., & Kumar, S. (2022). The role of AMPK in cancer metabolism and its impact on the immunomodulation of the tumor microenvironment. Frontiers in Immunology, 13, 977827. [Link]

-

Griss, T., Vincent, E. E., Egnatchik, R., et al. (2015). Metformin antagonizes cancer cell proliferation by suppressing mitochondrial-dependent biosynthesis. PLoS biology, 13(12), e1002309. [Link]

-

Lea, M. A., & Bapat, A. (2011). Synergistic anti-cancer effect of phenformin and oxamate. PloS one, 6(12), e28557. [Link]

-

Yi, G., He, Z., Zhou, Z., et al. (2019). Metformin, an Old Drug, Brings a New Era to Cancer Therapy. Frontiers in Oncology, 9, 113. [Link]

-

Ros, T., Pescuma, M., & Medina, V. (2019). Phenformin as an Anticancer Agent: Challenges and Prospects. International journal of molecular sciences, 20(14), 3547. [Link]

-

Xu, K., Liu, P., & Wei, W. (2019). mTOR Signaling in Cancer and mTOR Inhibitors in Solid Tumor Targeting Therapy. International journal of molecular sciences, 20(3), 707. [Link]

-

Harada, H., et al. (2021). Development of antitumor biguanides targeting energy metabolism and stress responses in the tumor microenvironment. Scientific Reports, 11(1), 5283. [Link]

-

Rieber, A. J., & Strasberg, S. M. (2009). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of visualized experiments : JoVE, (25), 1093. [Link]

-

Hardie, D. G. (2019). The strange case of AMPK and cancer: Dr Jekyll or Mr Hyde?. Philosophical transactions of the Royal Society of London. Series B, Biological sciences, 374(1773), 20180289. [Link]

-

University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

-

OncLive. (2012). A Tale of 2 Complexes: The mTOR Signaling Pathway in Cancer Development. [Link]

-

Saraei, P., Asadi, I., Kakar, M. A., & Moradi-Kor, N. (2019). Metformin: A Dual-Role Player in Cancer Treatment and Prevention. Cancers, 11(10), 1450. [Link]

-

Wang, Y., An, H., Liu, T., & Qin, C. (2022). Progress in antitumor mechanisms and applications of phenformin (Review). Experimental and therapeutic medicine, 24(5), 682. [Link]

-

Wang, Y. W., He, S. J., Feng, X., et al. (2019). Molecular Mechanisms of Metformin for Diabetes and Cancer Treatment. Frontiers in physiology, 10, 1040. [Link]

-

Consensus. (n.d.). What is the role of AMPK signaling in cancer treatment?. [Link]

-

Harada, H., et al. (2014). Optimization of biguanide derivatives as selective antitumor agents blocking adaptive stress responses in the tumor microenvironment. Bioorganic & medicinal chemistry, 22(13), 3358–3369. [Link]

-

Wikipedia. (n.d.). mTOR. [Link]

-

Wang, Y., An, H., Liu, T., & Qin, C. (2022). Progress in antitumor mechanisms and applications of phenformin (Review). Experimental and Therapeutic Medicine, 24(5), 682. [Link]

-

Shackelford, D. B., & Shaw, R. J. (2009). The LKB1-AMPK pathway: metabolism and growth control in tumour suppression. Nature reviews. Cancer, 9(8), 563–575. [Link]

-

National Cancer Institute. (n.d.). Evaluation using Western Blot. [Link]

-

UMCG. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI. [Link]

-

Zhou, G., Myers, R., Li, Y., et al. (2001). Role of AMP-activated protein kinase in mechanism of metformin action. The Journal of clinical investigation, 108(8), 1167–1174. [Link]

-

Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]

-

Jafari, M., Ghadami, E., Dadkhah, E., et al. (2020). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Cancers, 12(12), 3737. [Link]

-

UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. [Link]

-

Crown Bioscience. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. [Link]

-

Zi, F., Zi, H., Li, Y., et al. (2018). Metformin as an anti-cancer agent: actions and mechanisms targeting cancer stem cells. Annals of translational medicine, 6(1), 11. [Link]

-

Demertzis, N., et al. (2012). Study of the Anticancer Properties of tin(IV) Carboxylate Complexes on a Panel of Human Tumor Cell Lines. ChemMedChem, 7(5), 848-855. [Link]

-

Creative Diagnostics. (n.d.). Western Blot-Preparation Protocol. [Link]

-

Oon, S. F., et al. (2018). The Molecular Targets and Anti-Invasive Effects of 2,6-bis-(4-hydroxyl-3methoxybenzylidine) cyclohexanone or BHMC in MDA-MB-231 Human Breast Cancer Cells. Molecules, 23(4), 899. [Link]

-

Darzynkiewicz, Z., Juan, G., & Li, X. (1997). Assaying cell cycle status using flow cytometry. Current protocols in immunology, Chapter 7, Unit 7.7. [Link]

-

Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. [Link]

-

Erices, R., et al. (2017). Phenformin has anti-tumorigenic effects in human ovarian cancer cells and in an orthotopic mouse model of serous ovarian cancer. Oncotarget, 8(57), 96509–96522. [Link]

Sources

- 1. Therapeutic repurposing of biguanides in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Mechanism of Action of Biguanides: New Answers to a Complex Question [ouci.dntb.gov.ua]

- 3. Metformin, an Old Drug, Brings a New Era to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oncology Reports [spandidos-publications.com]

- 6. Frontiers | Molecular Mechanisms of Metformin for Diabetes and Cancer Treatment [frontiersin.org]

- 7. onclive.com [onclive.com]

- 8. Potential applications for biguanides in oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. royalsocietypublishing.org [royalsocietypublishing.org]

- 10. The role of AMPK in cancer metabolism and its impact on the immunomodulation of the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metformin as anticancer agent and adjuvant in cancer combination therapy: Current progress and future prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mTOR Signaling in Cancer and mTOR Inhibitors in Solid Tumor Targeting Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phenformin as an Anticancer Agent: Challenges and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. broadpharm.com [broadpharm.com]

- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 16. Study of the anticancer properties of tin(IV) carboxylate complexes on a panel of human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Molecular Targets and Anti-Invasive Effects of 2,6-bis-(4-hydroxyl-3methoxybenzylidine) cyclohexanone or BHMC in MDA-MB-231 Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. biologi.ub.ac.id [biologi.ub.ac.id]

- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 21. Flow cytometry with PI staining | Abcam [abcam.com]

- 22. vet.cornell.edu [vet.cornell.edu]

- 23. ucl.ac.uk [ucl.ac.uk]

- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]

Troubleshooting & Optimization

How to prevent degradation of 1-(2,6-Xylyl)biguanide in solution

Welcome to the Technical Support Center for 1-(2,6-Xylyl)biguanide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound in solution. As Senior Application Scientists, we have compiled this guide based on established principles of biguanide chemistry and field-proven insights to ensure the integrity of your experiments.

I. Understanding the Stability of this compound: A Proactive Approach

This compound, like other biguanide-containing compounds such as metformin, is susceptible to degradation in solution, which can compromise the accuracy and reproducibility of your experimental results. The primary degradation pathway for biguanides is hydrolysis, which leads to the formation of inactive and potentially interfering byproducts. The rate of this degradation is significantly influenced by several factors, including pH, temperature, and exposure to light.

The biguanide functional group consists of two guanidinium groups sharing a common nitrogen atom. This structure is prone to hydrolysis, especially under acidic or alkaline conditions, which can cleave the molecule to form 2,6-xylidine and guanylurea. Understanding these inherent chemical liabilities is the first step toward preventing degradation.

II. Frequently Asked Questions (FAQs)